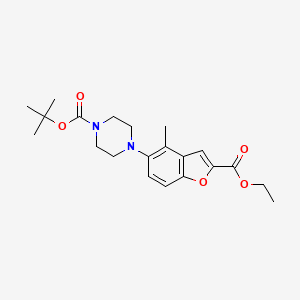

Tert-butyl 4-(2-(ethoxycarbonyl)-4-methylbenzofuran-5-yl)piperazine-1-carboxylate

カタログ番号 B8800720

分子量: 388.5 g/mol

InChIキー: MEAIAKVRUHPFEA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08575161B2

Procedure details

Toluene (30 ml) was stirred under argon atmosphere for 30 minutes at room temperature. Cesium carbonate (4.83 g, 0.015 mol), palladium acetate (0.19 g, 0.0008 mol), BINAP (0.66 g, 0.001 mol), 5-Bromo-4-methyl-benzofuran-2-carboxylic acid ethyl ester (3 g, 0.010 mol) and piperazine-1-carboxylic acid tert-butyl ester (2.16 g, 0.001 mol) was added with a regular interval of 30 minutes under argon atmosphere. The reaction mixture was stirred for 30 minutes at room temperature and then heated to reflux. The mixture was maintained at reflux for 16 hours. The reaction mixture was diluted with ethyl acetate (50 ml) and the inorganic material was filtered. The filtrate was then washed with water (2×15 ml), brine solution (50 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to get crude product as dark brown solid. Column chromatography using 5/95 ethyl acetate/hexane yielded 4-(2-ethoxycarbonyl-4-methyl-benzofuran-5-yl)-piperazine-1-carboxylic acid tert-butyl ester (1.4 g, 34.1%)

Name

Cesium carbonate

Quantity

4.83 g

Type

reactant

Reaction Step One

Quantity

3 g

Type

reactant

Reaction Step One

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Cs+].[Cs+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[CH2:53]([O:55][C:56]([C:58]1[O:59][C:60]2[CH:66]=[CH:65][C:64](Br)=[C:63]([CH3:68])[C:61]=2[CH:62]=1)=[O:57])[CH3:54].[C:69]([O:73][C:74]([N:76]1[CH2:81][CH2:80][NH:79][CH2:78][CH2:77]1)=[O:75])([CH3:72])([CH3:71])[CH3:70]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.CCCCCC.C1(C)C=CC=CC=1>[C:69]([O:73][C:74]([N:76]1[CH2:81][CH2:80][N:79]([C:64]2[CH:65]=[CH:66][C:60]3[O:59][C:58]([C:56]([O:55][CH2:53][CH3:54])=[O:57])=[CH:62][C:61]=3[C:63]=2[CH3:68])[CH2:78][CH2:77]1)=[O:75])([CH3:72])([CH3:70])[CH3:71] |f:0.1.2,7.8.9,10.11|

|

Inputs

Step One

|

Name

|

Cesium carbonate

|

|

Quantity

|

4.83 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

0.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C=1OC2=C(C1)C(=C(C=C2)Br)C

|

|

Name

|

|

|

Quantity

|

2.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCNCC1

|

|

Name

|

|

|

Quantity

|

0.19 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 30 minutes at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 16 hours

|

|

Duration

|

16 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the inorganic material was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was then washed with water (2×15 ml), brine solution (50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to get crude product as dark brown solid

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)OCC)C1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.4 g | |

| YIELD: PERCENTYIELD | 34.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 360.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |